Cas no 1361545-47-2 (2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile)

2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile 化学的及び物理的性質
名前と識別子
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- 2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile
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- インチ: 1S/C13H5Cl4N/c14-10-4-3-9(12(16)13(10)17)8-2-1-7(6-18)5-11(8)15/h1-5H
- InChIKey: RYHIJADDECKTDY-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=CC=1C1C=CC(C#N)=CC=1Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 339
- トポロジー分子極性表面積: 23.8
- 疎水性パラメータ計算基準値(XlogP): 5.7
2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011010645-1g |
2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile |
1361545-47-2 | 97% | 1g |
1,475.10 USD | 2021-07-04 | |
Alichem | A011010645-250mg |
2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile |
1361545-47-2 | 97% | 250mg |
475.20 USD | 2021-07-04 | |
Alichem | A011010645-500mg |
2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile |
1361545-47-2 | 97% | 500mg |
823.15 USD | 2021-07-04 |
2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrileに関する追加情報
Introduction to 2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile (CAS No. 1361545-47-2)
2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile, identified by the chemical compound code CAS No. 1361545-47-2, is a specialized organic molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its tetrachlorinated biphenyl core structure with a terminal nitrile group, exhibits unique physicochemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of 2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile consists of two benzene rings connected by a carbon-carbon bond, with four chlorine atoms substituting positions 2, 2', 3', and 4'. The presence of the nitrile group at the 4-position introduces a polar functional moiety, enhancing the compound's reactivity and solubility in polar solvents. This structural configuration not only imparts distinct electronic and steric properties but also opens up diverse possibilities for further functionalization and derivatization.
In recent years, the study of polychlorinated biphenyls (PCBs) and their derivatives has been extensively explored due to their intriguing biological activities. While many PCBs are known for their environmental persistence and potential toxicity, certain modified analogs have shown promising applications in medicinal chemistry. 2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile is one such derivative that has been investigated for its potential role in drug discovery and development.
One of the most compelling aspects of CAS No. 1361545-47-2 is its utility as a building block in the synthesis of more complex molecules. The nitrile group can be readily converted into other functional groups such as amides, carboxylic acids, or esters through standard chemical transformations. This flexibility makes it an attractive candidate for constructing novel bioactive compounds. For instance, researchers have explored its use in generating derivatives with antimicrobial or anticancer properties.
Recent studies have highlighted the biological significance of chlorinated biphenyl derivatives in modulating cellular processes. 2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile has been shown to interact with specific biological targets, including enzymes and receptors, which could lead to therapeutic applications. Preliminary in vitro experiments suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammation or metabolic pathways. These findings underscore its potential as a lead compound for further pharmacological development.
The synthesis of CAS No. 1361545-47-2 involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include chlorination of biphenyl precursors followed by functional group interconversion. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to obtain sufficient quantities for detailed biological evaluation.
From a regulatory perspective, 2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile does not fall under any restricted categories such as hazardous chemicals or controlled substances. However, its handling requires adherence to standard laboratory safety protocols due to its potential reactivity and environmental impact. Proper storage conditions and waste disposal methods must be followed to ensure safe usage.
The environmental fate of this compound is another area of interest. While polychlorinated biphenyls are notorious for their persistence in the environment, the introduction of the nitrile group may influence its degradation pathways. Research is ongoing to understand how this modification affects its biodegradability and ecological footprint.
In conclusion, CAS No. 1361545-47-2 (2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structure and reactivity make it a valuable tool for synthetic chemists and a promising candidate for drug development. As our understanding of its biological properties continues to grow, so does the likelihood of discovering new therapeutic applications derived from this versatile compound.
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